4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide
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Overview
Description
4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple cyanide groups and bromine atoms, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide typically involves multi-step reactions, including nucleophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-bromobenzaldehyde with 3,4-dicyanophenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce additional cyanide groups and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: The presence of bromine allows for Suzuki-Miyaura and Sonogashira coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide involves its interaction with specific molecular targets and pathways. The presence of multiple cyanide groups allows it to form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-(3,4-Dicyanophenoxy)phenoxy]phthalonitrile: Similar structure but lacks the bromine atom.
4-Bromobenzaldehyde: Contains the bromine atom but lacks the cyanide groups.
4-[4-Bromo-2-(2-phenyldiazenyl)phenoxy]phthalonitrile: Contains both bromine and cyanide groups but has a different overall structure.
Uniqueness
4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide is unique due to its combination of bromine and multiple cyanide groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form strong interactions with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H9BrN4O2 |
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Molecular Weight |
441.2 g/mol |
IUPAC Name |
4-[3-bromo-4-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H9BrN4O2/c23-21-9-20(28-18-3-1-14(10-24)16(7-18)12-26)5-6-22(21)29-19-4-2-15(11-25)17(8-19)13-27/h1-9H |
InChI Key |
GNQOIPVSDYBSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)Br)C#N)C#N |
Origin of Product |
United States |
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